2-phenylspiro[3.3]heptan-2-ol
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Overview
Description
2-phenylspiro[33]heptan-2-ol is an organic compound characterized by a spirocyclic structure, where a phenyl group is attached to a heptane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenylspiro[3.3]heptan-2-ol typically involves the reaction of a phenyl-substituted cyclohexanone with a suitable reagent to form the spirocyclic structure. One common method involves the use of a Grignard reagent, such as phenylmagnesium bromide, which reacts with cyclohexanone to form the desired product under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
2-phenylspiro[3.3]heptan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of phenylspiro[3.3]heptan-2-one.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-phenylspiro[3.3]heptan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying spirocyclic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-phenylspiro[3.3]heptan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure may allow for unique binding interactions, influencing various biochemical pathways. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
Spiro[3.3]heptane: Lacks the phenyl group, resulting in different chemical properties.
Phenylcyclohexanol: Similar structure but without the spirocyclic feature.
Spiro[4.4]nonane: Larger ring system, leading to different reactivity and applications.
Uniqueness
2-phenylspiro[3.3]heptan-2-ol is unique due to its combination of a spirocyclic structure and a phenyl group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
2303851-14-9 |
---|---|
Molecular Formula |
C13H16O |
Molecular Weight |
188.3 |
Purity |
95 |
Origin of Product |
United States |
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